molecular formula C10H10ClNO4 B3038048 3-[(Chloroacetyl)amino]-4-methoxybenzoic acid CAS No. 712286-89-0

3-[(Chloroacetyl)amino]-4-methoxybenzoic acid

Cat. No.: B3038048
CAS No.: 712286-89-0
M. Wt: 243.64 g/mol
InChI Key: NYUQPJIDMTVXAL-UHFFFAOYSA-N
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Description

3-[(Chloroacetyl)amino]-4-methoxybenzoic acid is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a chloroacetylamino group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Chloroacetyl)amino]-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with ammonia or an amine to form the desired product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(Chloroacetyl)amino]-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-[(Chloroacetyl)amino]-4-hydroxybenzoic acid.

    Reduction Reactions: The chloroacetyl group can be reduced to form an acetyl group, resulting in 3-[(Acetyl)amino]-4-methoxybenzoic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives of this compound.

    Oxidation Reactions: The major product is 3-[(Chloroacetyl)amino]-4-hydroxybenzoic acid.

    Reduction Reactions: The major product is 3-[(Acetyl)amino]-4-methoxybenzoic acid.

Scientific Research Applications

3-[(Chloroacetyl)amino]-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(Chloroacetyl)amino]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and facilitate its transport across cell membranes. The overall effect of the compound depends on its ability to interact with and modify specific biological targets.

Comparison with Similar Compounds

3-[(Chloroacetyl)amino]-4-methoxybenzoic acid can be compared with other similar compounds, such as:

    3-[(Chloroacetyl)amino]-4-hydroxybenzoic acid: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.

    3-[(Acetyl)amino]-4-methoxybenzoic acid: This compound has an acetyl group instead of a chloroacetyl group, which may affect its ability to form covalent bonds with biological targets.

    4-Methoxybenzoic acid: This simpler compound lacks the chloroacetylamino group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in its analogs.

Properties

IUPAC Name

3-[(2-chloroacetyl)amino]-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-16-8-3-2-6(10(14)15)4-7(8)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUQPJIDMTVXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243799
Record name 3-[(2-Chloroacetyl)amino]-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712286-89-0
Record name 3-[(2-Chloroacetyl)amino]-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712286-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloroacetyl)amino]-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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